molecular formula C23H32N2O4 B6048101 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol

2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol

Cat. No. B6048101
M. Wt: 400.5 g/mol
InChI Key: RJJDSQYOJNVHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as a piperazine derivative with a phenol group, and it has a molecular weight of 476.61 g/mol. This compound has been widely studied due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the synthesis of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response.
Biochemical and Physiological Effects
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol has been shown to possess a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol in lab experiments is its potential to act as a potent anti-inflammatory, analgesic, and antipyretic agent. However, one of the main limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol. One potential direction is the development of novel analogs with improved pharmacological properties. Another potential direction is the study of the mechanism of action of this compound, which may lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with 3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinecarboxylic acid in the presence of a suitable catalyst. The reaction mixture is then heated under reflux conditions for a specific period of time to obtain the desired product.

Scientific Research Applications

2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor and antifungal activities.

properties

IUPAC Name

2-ethoxy-4-[[3-(2-hydroxyethyl)-4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4/c1-3-29-23-14-19(7-8-22(23)27)15-24-10-11-25(20(17-24)9-12-26)16-18-5-4-6-21(13-18)28-2/h4-8,13-14,20,26-27H,3,9-12,15-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJDSQYOJNVHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CC3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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